NF-kappaBeta activator 1

Description

Overview of NF-κB as a Critical Transcriptional Regulatory System

Nuclear factor kappa B (NF-κB) is a family of protein complexes that function as transcription factors, controlling the expression of genes involved in a wide array of biological processes. frontiersin.org This crucial regulatory system is found in almost all animal cell types and plays a pivotal role in cellular responses to various stimuli, including stress, cytokines, free radicals, and bacterial or viral antigens. wikipedia.org The NF-κB family consists of five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). nih.gov These proteins can form various homodimers and heterodimers, with the p50/RelA heterodimer being the most abundant and extensively studied. nih.gov

In its inactive state, NF-κB is sequestered in the cytoplasm by a family of inhibitory proteins known as inhibitors of κB (IκBs). nih.govnih.gov Upon cellular stimulation, a cascade of signaling events leads to the activation of the IκB kinase (IKK) complex. wikipedia.org IKK then phosphorylates IκB proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. wikipedia.org This degradation frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences in the promoter or enhancer regions of target genes, thereby regulating their transcription. wikipedia.orgnih.gov

Academic Significance of NF-κB Pathway Activation in Cellular Biology

The activation of the NF-κB pathway is of profound academic significance due to its central role in a multitude of fundamental cellular processes. Researchers have extensively studied this pathway to unravel its contributions to immunity, inflammation, cell proliferation, apoptosis (programmed cell death), and development. frontiersin.orgnih.gov Dysregulation of NF-κB signaling has been implicated in a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and various forms of cancer. bu.edunih.gov

The study of NF-κB has provided a paradigm for understanding signal transduction and gene regulation. nih.govnih.gov Its intricate regulatory mechanisms, involving post-translational modifications, protein-protein interactions, and feedback loops, offer a rich area for investigation. nih.gov For instance, NF-κB activation can lead to the transcription of its own inhibitors, creating a negative feedback loop that ensures a transient response. nih.gov Furthermore, the crosstalk between the NF-κB pathway and other signaling cascades, such as the TGF-β and JNK pathways, highlights its integration into the broader cellular signaling network. nih.gov The diverse functions of NF-κB in different cell types and contexts continue to be an active area of research, with ongoing efforts to elucidate its role in specific physiological and pathological conditions. frontiersin.orgfrontiersin.org

Classification and General Properties of Chemical Compounds that Activate NF-κB

Chemical compounds that activate the NF-κB pathway can be broadly classified based on their origin and mechanism of action. These activators are instrumental tools for studying the intricacies of NF-κB signaling and its downstream effects.

Natural Compounds: A wide variety of natural products have been identified as NF-κB activators. These are often derived from plants, fungi, and bacteria.

Lipopolysaccharides (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of the innate immune system and a classical inducer of NF-κB. nih.govyoutube.com

Cytokines: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) are well-characterized activators of the NF-κB pathway. nih.govyoutube.com

Phorbol Esters: These compounds, such as Phorbol 12-myristate 13-acetate (PMA), are known to activate protein kinase C (PKC), which can in turn lead to NF-κB activation. invivogen.comnih.gov

Flavonoids: Certain flavonoids, a class of polyphenolic compounds found in plants, have been shown to modulate NF-κB signaling. nih.gov

Synthetic Compounds: In addition to natural products, a number of synthetic small molecules have been developed to specifically activate the NF-κB pathway. One such compound is NF-kappaBeta activator 1 .

This compound (Compound 32): This compound is a potent and specific activator of NF-κB, with an EC50 of 0.9 μM. medchemexpress.comselleckchem.com It has been shown to induce the expression of superoxide (B77818) dismutase 2 (SOD2) mRNA in neuroblastoma cells. medchemexpress.com

The general properties of these activating compounds vary widely in terms of their chemical structure, potency, and specificity. Their ability to induce NF-κB activation makes them valuable for research purposes, allowing for the controlled study of NF-κB-dependent gene expression and cellular responses.

Historical Context of Research on NF-κB Activating Compounds

The discovery of NF-κB in 1986 by Ranjan Sen and David Baltimore as a nuclear factor that binds to the enhancer of the immunoglobulin kappa light chain in B cells marked a pivotal moment in molecular biology. nih.govnih.gov This initial finding opened the door to understanding its broader role as an inducible transcription factor. nih.gov

Early research focused on identifying the stimuli that could trigger NF-κB activation. Phorbol esters and lipopolysaccharides were among the first compounds recognized for their ability to induce NF-κB activity. nih.gov The subsequent identification of pro-inflammatory cytokines like TNF-α and IL-1 as potent NF-κB activators solidified the link between this transcription factor and the inflammatory response. nih.gov

Structure

2D Structure

Properties

IUPAC Name |

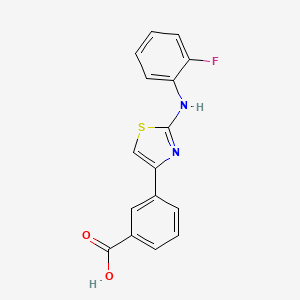

3-[2-(2-fluoroanilino)-1,3-thiazol-4-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2O2S/c17-12-6-1-2-7-13(12)18-16-19-14(9-22-16)10-4-3-5-11(8-10)15(20)21/h1-9H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUFECODNVILSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Mechanisms of Nf κb Pathway Activation by Chemical Compounds

General Overview of Canonical NF-κB Activation

The canonical pathway is the most common route for NF-κB activation. While the specific interactions of NF-kappaBeta activator 1 within this pathway are not detailed in existing research, the general mechanism initiated by various chemical agents involves a series of well-defined steps:

General Overview of Non-Canonical NF-κB Activation

The non-canonical pathway is activated by a more select group of stimuli and is crucial for processes like lymphoid organ development.

Activation of Specific Receptors and NF-κB-Inducing Kinase (NIK):This pathway is initiated by ligands such as B-cell activating factor (BAFF) or CD40 ligand binding to their respective receptors. This leads to the stabilization and accumulation of NF-κB-inducing kinase (NIK). In unstimulated cells, NIK is continuously targeted for degradation. Receptor engagement disrupts this degradation process. The stabilized NIK then phosphorylates and activates a homodimer of the IKKα subunit, which in turn phosphorylates the NF-κB precursor protein p100, leading to its processing into p52 and the subsequent nuclear translocation of p52/RelB dimers.

Currently, there is no available research that specifically details how "this compound" engages with either the canonical or non-canonical NF-κB pathways at the molecular level. The existing data confirms its function as an activator but stops short of providing the mechanistic insights required for a comprehensive analysis of its interaction with specific receptors, its role in the formation of upstream signaling complexes, or its direct or indirect effects on the IKK complex and subsequent downstream events. Further research is necessary to fully characterize the molecular pharmacology of this compound.

p100 Processing and Formation of p52/RelB Dimers

The non-canonical NF-κB pathway is distinguished by its reliance on the processing of the p100 protein (also known as NF-κB2). In its unprocessed state, p100 sequesters the RelB subunit in the cytoplasm, effectively inhibiting its function. The activation of this pathway, and specifically the processing of p100 to its mature p52 form, is a critical step that is influenced by a select group of stimuli. nih.gov This process is not a complete degradation but rather a proteolytic cleavage that removes the C-terminal ankyrin repeat domain, which is responsible for its inhibitory function. embopress.org

The central kinase in this process is the NF-κB-inducing kinase (NIK). nih.govnih.gov Upon stimulation, NIK phosphorylates and activates the IκB kinase α (IKKα) homodimer. nih.gov IKKα then directly phosphorylates p100 at specific serine residues in its C-terminal region. nih.govnih.gov This phosphorylation event serves as a signal for the recruitment of the β-TrCP-containing E3 ubiquitin ligase complex, which mediates the ubiquitination and subsequent proteasomal processing of p100 to p52. nih.gov The newly generated p52 subunit is then free to form a heterodimer with RelB. nih.gov

It is important to note that the processing of p100 is a tightly regulated event. While many stimuli can activate the canonical NF-κB pathway, only a subset, including ligands like lymphotoxin-β (LTβ) and B-cell activating factor (BAFF), are known to induce p100 processing. nih.gov This specificity is attributed to the regulation of NIK stability. In resting cells, NIK is continuously targeted for degradation. However, upon stimulation by non-canonical pathway inducers, this degradation is inhibited, allowing NIK to accumulate and initiate the p100 processing cascade. frontiersin.org

Nuclear Translocation of Non-Canonical NF-κB Dimers

Following the processing of p100 and the formation of p52/RelB heterodimers, the next critical step is their translocation from the cytoplasm into the nucleus. nih.gov This movement is essential for the dimer to access its target gene promoters and execute its transcriptional program. The nuclear import of NF-κB dimers is an active process mediated by the nuclear pore complex and facilitated by specific importin proteins. researchgate.net

The RelB subunit within the p52/RelB dimer contains a nuclear localization signal (NLS), a specific amino acid sequence that is recognized by importin α. nih.gov Importin α then associates with importin β, which directs the entire complex through the nuclear pore. Once inside the nucleus, the interaction with the RanGTPase system facilitates the release of the p52/RelB dimer from the importins, allowing it to bind to κB sites in the DNA.

Interestingly, some studies have reported p52-independent nuclear translocation of RelB under certain conditions. For instance, in some cancer cell lines, treatment with lipopolysaccharide (LPS) can induce the nuclear translocation of RelB without the concurrent processing of p100 to p52. nih.govnih.gov In these cases, RelB may associate with other NF-κB subunits, such as p65, to facilitate its nuclear entry. nih.gov This highlights the context-dependent nature of NF-κB signaling and the potential for crosstalk between the canonical and non-canonical pathways.

Direct Activation Mechanisms of NF-κB Subunits by Chemical Compounds

While the canonical and non-canonical pathways describe the primary routes to NF-κB activation through the degradation or processing of inhibitory proteins, some chemical compounds can directly modulate the activity of NF-κB subunits. This can occur through various mechanisms that bypass the initial signaling cascades.

Furthermore, some small molecules have been designed to directly interact with specific domains of the NF-κB subunits. These interactions can either enhance or inhibit NF-κB activity. While the primary focus of this article is on activators, it is crucial to acknowledge that the direct targeting of NF-κB subunits represents a significant area of research for therapeutic intervention.

Post-Translational Modifications Induced by Chemical Activators that Govern NF-κB Activity

The activity of NF-κB is not simply an on/off switch but is subject to a complex layer of regulation through various post-translational modifications (PTMs). These modifications, which can be induced by chemical activators, occur on the NF-κB subunits themselves and can fine-tune their transcriptional activity, subcellular localization, and protein-protein interactions. nih.gov

Chemically Induced Phosphorylation Events

Phosphorylation is a key PTM that regulates the function of NF-κB subunits, particularly the RelA (p65) subunit. nih.gov Various kinases can phosphorylate RelA at multiple serine and threonine residues, leading to either enhanced or repressed transcriptional activity depending on the specific site and the stimulus. nih.gov For instance, phosphorylation of serine 536 in the C-terminal transactivation domain of RelA is a well-characterized event that is often associated with increased transcriptional activity. nih.gov This phosphorylation can be mediated by the IKK complex itself, as well as other kinases such as TGF-beta activated kinase 1 (TAK1). nih.gov

Conversely, phosphorylation at other sites can have inhibitory effects. The intricate interplay of different phosphorylation events allows for a highly nuanced regulation of NF-κB-dependent gene expression in response to specific chemical activators.

Chemically Induced Acetylation and Ubiquitination

Acetylation is another critical PTM that modulates NF-κB function. The RelA subunit can be acetylated by histone acetyltransferases (HATs) such as p300/CBP and PCAF at several lysine (B10760008) residues. nih.govnih.gov Acetylation can have diverse effects on NF-κB activity. For example, acetylation of lysine 221 enhances the DNA binding affinity of RelA and impairs its assembly with its inhibitor, IκBα. nih.gov In contrast, acetylation of lysine 310 is required for the full transcriptional activity of RelA without affecting its DNA binding. nih.gov The acetylation status of RelA is dynamically regulated by the opposing activities of HATs and histone deacetylases (HDACs), such as HDAC3, which can remove the acetyl groups. nih.gov

Ubiquitination, the process of attaching ubiquitin molecules to a protein, is not only crucial for the degradation of IκBα but also plays a direct role in regulating the activity of NF-κB subunits. nih.govnih.gov Different types of ubiquitin chains can be attached to NF-κB proteins, leading to distinct functional outcomes. For example, K48-linked polyubiquitination typically targets proteins for proteasomal degradation, while K63-linked polyubiquitination can serve as a scaffold for the assembly of signaling complexes. nih.gov The ubiquitination of NF-κB subunits adds another layer of complexity to the regulation of their transcriptional activity.

Other Chemically Induced Modifications Affecting NF-κB Function

Beyond phosphorylation, acetylation, and ubiquitination, other PTMs can also influence NF-κB function. These include, but are not limited to, methylation, SUMOylation, and glutathionylation. nih.govnih.gov For instance, methylation of RelA at specific lysine residues has been shown to regulate its transcriptional activity. nih.gov SUMOylation, the attachment of Small Ubiquitin-like Modifier (SUMO) proteins, can also modulate NF-κB activity, often by competing with ubiquitination at the same lysine residues. nih.gov Each of these modifications contributes to the intricate regulatory network that governs the precise biological outcomes of NF-κB activation in response to chemical stimuli.

Structure Activity Relationship Sar Studies of Nf κb Activating Compounds

Identification of Pharmacophores and Key Structural Motifs for NF-κB Activation

The activation of NF-κB is a complex process involving multiple protein-protein interactions and post-translational modifications. Small molecules that activate this pathway often do so by targeting specific components of the NF-κB signaling cascade. The identification of pharmacophores—the essential three-dimensional arrangement of functional groups required for biological activity—is crucial for the rational design of novel activators.

For NF-κB activators, pharmacophoric models often feature a combination of hydrogen bond donors and acceptors, hydrophobic regions, and aromatic moieties that can interact with key residues in target proteins. researchgate.net While many pharmacophore models have been developed for NF-κB inhibitors, these can be inverted to guide the design of activators. For instance, instead of blocking a binding site, an activator might stabilize a conformation that promotes downstream signaling.

Key structural motifs for NF-κB activation are often found in classes of molecules that can mimic or interfere with the natural signaling intermediates. These can include:

Thiazole and Oxadiazole Scaffolds: These heterocyclic rings are prevalent in many biologically active compounds and have been identified as core structures in some NF-κB activators. scribd.com They can act as bioisosteres for other functional groups and provide a rigid framework for the presentation of key interacting moieties.

Pyridine (B92270) and other Aromatic Systems: These groups are often involved in π-π stacking and hydrophobic interactions within the binding pockets of target proteins. acs.org

Amine Functionalities: These can serve as hydrogen bond donors or acceptors, or as points for salt bridge formation, which are critical for specific molecular recognition.

The NF-κB proteins themselves, particularly the p50 and p65 subunits, possess distinct structural domains, such as the Rel homology domain (RHD), which are targets for small molecule modulators. nih.gov The specific arrangement of amino acid residues within the binding pockets of these domains dictates the pharmacophoric requirements for effective binding and modulation of activity.

Rational Design and Synthesis of Novel NF-κB Activating Analogues (e.g., N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine, SRI-22819, referenced as 'NF-κΒ activator 1' with CAS 2387524-59-4)

An exemplar of the rational design of NF-κB activators is the compound N-(3-methylpyridin-2-yl)-4-(pyridin-2-yl)thiazol-2-amine, also known as SRI-22819. researchgate.net This compound was identified as an activator of NF-κB expression and was investigated for its potential therapeutic applications. acs.orgresearchgate.net

The initial discovery of SRI-22819 as an NF-κB activator was promising; however, it was found to possess poor pharmacokinetic properties, including low oral bioavailability, which limited its therapeutic potential. acs.orgresearchgate.net This prompted further medicinal chemistry efforts to design and synthesize novel analogues with improved drug-like properties.

One notable strategy involved the creation of hybrid compounds by combining the structural features of SRI-22819 with those of Ataluren (PTC124), a compound known to promote ribosomal read-through of premature stop codons. acs.orgresearchgate.net Ataluren, an oxadiazole-containing compound, shares some structural similarities with SRI-22819. acs.orgresearchgate.net The rationale behind this hybrid approach was to leverage the NF-κB activating core of SRI-22819 while incorporating structural motifs from Ataluren that might confer better pharmacokinetic properties. The synthesis of these hybrid analogues involved multi-step synthetic routes to couple the various heterocyclic fragments and introduce desired substituents.

Impact of Chemical Modifications on Activation Potency and Selectivity

The systematic chemical modification of the SRI-22819 scaffold has provided valuable insights into the SAR of this class of NF-κB activators. The goal of these modifications was to enhance potency, improve metabolic stability (a key aspect of ADME properties), and maintain or improve selectivity for the NF-κB pathway. acs.orgresearchgate.net

Initial modifications focused on the core structure of SRI-22819. However, these early efforts, while identifying some active compounds, did not lead to significant improvements in microsomal stability. acs.orgresearchgate.net This led to the exploration of more substantial structural changes, such as the hybridization with Ataluren.

The resulting hybrid compounds, which incorporated the oxadiazole moiety from Ataluren, showed promise. Several of these new analogues exhibited not only improved NF-κB activating potency but also enhanced microsomal stability and a lower calculated polar surface area (PSA), which is often correlated with better cell permeability. acs.orgresearchgate.net

A qualitative summary of the SAR findings for SRI-22819 and its analogues is presented in the table below.

| Structural Modification | Region of Modification | Reported Impact on NF-κB Activation | Reported Impact on Microsomal Stability |

| Direct modifications to SRI-22819 core | Core scaffold | Maintained activity | No significant improvement |

| Hybridization with Ataluren (oxadiazole introduction) | Core scaffold | Improved activity in several analogues | Improved in several analogues |

| Variations in substituents on pyridine rings | Peripheral groups | Modulated activity | Data not specified |

Computational Approaches in SAR Analysis for NF-κB Activators

Computational methods are increasingly integral to modern drug discovery and play a significant role in the SAR analysis of NF-κB activators. These approaches can accelerate the identification of lead compounds and guide the optimization of their properties.

Molecular Docking: This technique is used to predict the preferred orientation of a ligand when bound to a target protein. For NF-κB activators, docking studies can be performed with various proteins in the signaling pathway, such as the IKK complex or the NF-κB p50/p65 heterodimer. scribd.com By visualizing the binding modes, researchers can understand how specific functional groups on the activator molecule interact with the amino acid residues of the target, thereby explaining observed SAR trends and guiding the design of new analogues with improved binding affinity. For instance, docking studies have been used to identify potential binding pockets on the p65 subunit for small molecule activators. scribd.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model, it is possible to predict the activity of untested compounds. For NF-κB activators, 2D-QSAR and 3D-QSAR methods can be employed. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding properties are favorable or unfavorable for activity.

Pharmacophore Modeling: As discussed earlier, pharmacophore models define the essential spatial arrangement of chemical features necessary for biological activity. These models can be generated based on a set of known active compounds (ligand-based) or from the structure of the biological target's binding site (structure-based). Once a pharmacophore model for NF-κB activation is established, it can be used to virtually screen large chemical databases to identify novel scaffolds with the potential to act as activators.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time. This method can be used to assess the stability of the binding mode predicted by molecular docking and to understand how the binding of an activator may induce conformational changes in the target protein that lead to its activation.

These computational approaches, when used in conjunction with experimental synthesis and biological testing, provide a powerful platform for the rational design and optimization of novel and potent NF-κB activators.

Cellular and Subcellular Effects of Nf κb Activating Compounds

Modulation of Cytoplasmic-Nuclear Shuttling of NF-κB Subunits

In most unstimulated cells, NF-κB dimers are held inactive in the cytoplasm through their association with a family of inhibitory proteins called inhibitors of κB (IκB). wikipedia.orgdovepress.com The IκB proteins, with IκBα being the most prominent, mask the nuclear localization signals (NLS) present on the NF-κB subunits, thereby preventing their entry into the nucleus. wikipedia.orgdovepress.com

The activation of the canonical NF-κB pathway, typically initiated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 (IL-1), converges on the activation of the IκB kinase (IKK) complex. wikipedia.orgyoutube.com This complex, consisting of catalytic subunits IKKα and IKKβ and a regulatory subunit NEMO (IKKγ), phosphorylates IκBα on specific serine residues. wikipedia.orgyoutube.com This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the 26S proteasome. wikipedia.orgfrontiersin.org

The degradation of IκBα unmasks the NLS of the NF-κB dimer, most commonly the p50/p65 heterodimer, allowing it to be recognized by the nuclear import machinery and translocate into the nucleus. wikipedia.orgfrontiersin.org This nuclear influx is a critical step for NF-κB to perform its function as a transcription factor.

The process is transient and subject to a negative feedback loop. One of the genes transcribed by NF-κB is that which encodes IκBα. nih.gov Newly synthesized IκBα enters the nucleus, binds to NF-κB, masks its NLS, and facilitates its export back to the cytoplasm, thereby terminating the signal. dovepress.com The nuclear import is further regulated by different importin proteins, which exhibit varying affinities for the NF-κB subunits. dovepress.com Interestingly, even in a basal state, a continuous, low-level shuttling of the NF-κB:IκB complex between the cytoplasm and nucleus occurs because the NLS of the p50 subunit is not fully masked by IκBα. dovepress.com

| Process | Key Molecules | Location | Outcome |

| Inhibition | NF-κB, IκBα | Cytoplasm | NF-κB retained in cytoplasm |

| Activation | IKK complex | Cytoplasm | Phosphorylation of IκBα |

| Degradation | Ubiquitin, Proteasome | Cytoplasm | Degradation of IκBα |

| Translocation | NF-κB, Importins | Cytoplasm → Nucleus | NF-κB enters nucleus |

| Termination | Newly synthesized IκBα | Nucleus → Cytoplasm | NF-κB exported from nucleus |

Effects on NF-κB Dimerization and DNA Binding Affinity

The NF-κB family comprises five subunits in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105, which is processed to p50), and NF-κB2 (p100, processed to p52). nih.govfrontiersin.org These subunits share a conserved Rel Homology Domain (RHD) at their N-terminus, which is responsible for dimerization, DNA binding, and interaction with IκB proteins. atlasgeneticsoncology.org

NF-κB subunits can form a variety of homodimers and heterodimers, each with potentially different functions. The most abundant dimer activated by canonical stimuli is the p50/p65 heterodimer. dovepress.comuniprot.org Dimerization is a prerequisite for DNA binding and is essential for the majority of NF-κB's functions, including the transactivation of inflammatory genes and its critical anti-apoptotic roles. nih.gov Studies using mutants incapable of dimerization have shown a dramatic loss of function, sensitizing cells to TNF-α-induced cell death. nih.gov

The DNA binding affinity of NF-κB dimers can be modulated by various post-translational modifications. For instance, the acetylation of the p65 subunit at lysine (B10760008) 221 has been shown to cause a conformational change that enhances its ability to bind DNA. nih.gov Conversely, modifications such as nitration of tyrosine residues or phosphorylation at specific serine sites can inhibit DNA binding. nih.gov The composition of the dimer also influences its DNA binding specificity and transcriptional activity. While p50/p65 and c-Rel-containing dimers are potent transactivators, p50/p50 homodimers often act as transcriptional repressors, though they can become activators upon association with the coactivator Bcl3. atlasgeneticsoncology.orguniprot.org

Influence on NF-κB-Regulated Gene Expression Profiles

Once in the nucleus, activated NF-κB dimers bind to specific DNA sequences known as κB sites, located in the promoter or enhancer regions of target genes. wikipedia.orgfrontiersin.org This binding initiates the recruitment of co-activator proteins and RNA polymerase, leading to gene transcription. wikipedia.org

NF-κB regulates the expression of over 200 genes, orchestrating cellular responses to infection, stress, and injury. wikipedia.org The profile of expressed genes is highly dependent on the specific NF-κB dimer, the cell type, and the nature of the activating stimulus. frontiersin.org Key categories of NF-κB target genes include:

Pro-inflammatory Cytokines and Chemokines: Such as TNF-α, IL-6, monocyte chemoattractant protein-1 (MCP-1), and RANTES. These molecules amplify the inflammatory response by recruiting immune cells. nih.gov Research in diabetic nephropathy has shown a strong correlation between NF-κB activation in renal tubular cells and the expression of MCP-1 and RANTES. nih.gov

Anti-apoptotic Proteins: Including members of the Bcl-2 family (Bcl-2, Bcl-xL) and TNF-receptor associated factors (TRAF1, TRAF2), which protect the cell from programmed cell death. frontiersin.org

Regulators of the NF-κB Pathway: Such as IκBα, creating a negative feedback loop to terminate the signal. nih.gov

NF-κB does not act in isolation; it often collaborates with other transcription factors, such as Activator Protein-1 (AP-1), to synergistically regulate gene expression. nih.govnih.gov

| Gene Category | Examples | Function |

| Cytokines/Chemokines | IL-6, MCP-1, RANTES | Inflammation, Immune Cell Recruitment |

| Anti-Apoptotic | Bcl-2, Bcl-xL, TRAF1/2 | Cell Survival |

| Cell Adhesion | ICAM-1, VCAM-1 | Immune Cell Adhesion |

| Growth Factors | G-CSF, GM-CSF | Cell Proliferation/Differentiation |

| Pathway Regulators | IκBα | Negative Feedback |

Effects on Cellular Localization of Other Signaling Molecules Associated with NF-κB Pathways

The activation of NF-κB has a direct impact on the subcellular localization of its key regulatory proteins. The most evident is the stimulus-induced degradation of cytoplasmic IκBα, which is essential for the nuclear accumulation of NF-κB. dovepress.com

Beyond the core components, NF-κB activation can influence other associated proteins. For example, the kinase Par1b/MARK2, involved in cell polarity, can be activated during inflammation. molbiolcell.org Activated MARK2 can phosphorylate Med17, a component of the Mediator complex that interacts with NF-κB's RelA subunit in the nucleus. molbiolcell.org This phosphorylation appears to selectively enhance the transcription of a subset of NF-κB target genes without altering the nuclear translocation of RelA itself, indicating a nuclear-specific modulation of NF-κB activity. molbiolcell.org

Furthermore, the inhibitor IκBα has been found to have functions and localizations beyond cytoplasmic NF-κB retention. Studies have shown that IκBα can localize to the outer mitochondrial membrane. frontiersin.orgnih.gov Here, it interacts with proteins like the voltage-dependent anion channel (VDAC) and hexokinase II, a localization that appears to play a role in regulating apoptosis independently of its cytoplasmic inhibitory function. frontiersin.orgnih.gov

Mitochondrial NF-κB Activity and its Modulation by Chemical Activators

While NF-κB is primarily known as a nuclear transcription factor, a growing body of evidence indicates that NF-κB components are also present and active within mitochondria. frontiersin.orgfrontiersin.org Subunits such as p65 (RelA), as well as the inhibitor IκBα, have been detected in the mitochondrial matrix. frontiersin.orgfrontiersin.org

Chemical activators of the NF-κB pathway, such as TNF-α, have been shown to modulate this mitochondrial activity. frontiersin.org Upon stimulation, mitochondrial NF-κB is thought to bind directly to the mitochondrial genome (mtDNA). frontiersin.org This binding can regulate the transcription of mtDNA-encoded genes, including subunits of the electron transport chain like Cytochrome c oxidase I (COX I), COX III, and Cytochrome b (CytB). frontiersin.orgfrontiersin.org

The influence of NF-κB extends to mitochondrial dynamics and metabolism. The NF-κB pathway regulates the nuclear expression of OPA1, a key protein required for the fusion of mitochondria. frontiersin.orgfrontiersin.org By controlling the expression of both nuclear and mitochondrial genes involved in respiration, NF-κB can act as a critical regulator, balancing cellular energy production between cytoplasmic glycolysis and mitochondrial oxidative phosphorylation. frontiersin.org This role is particularly significant in the metabolic reprogramming observed in cancer cells. frontiersin.org The presence of IκBα at the mitochondrial membrane, where it can interact with the adenine (B156593) nucleotide translocator (ANT), further underscores the intricate link between NF-κB signaling and mitochondrial function. frontiersin.org

| Mitochondrial Effect | Mediating NF-κB Component | Downstream Target/Process |

| mtDNA Transcription | p65 (RelA) | COX I, COX III, CytB |

| Mitochondrial Dynamics | Nuclear NF-κB | OPA1 (Fusion Protein) |

| Metabolic Regulation | Nuclear & Mitochondrial NF-κB | Glycolysis vs. Oxidative Phosphorylation |

| Apoptosis Regulation | IκBα | VDAC, HKII, ANT |

Transcriptional Outcomes of Chemically Induced Nf κb Activation

Regulation of Pro-inflammatory Cytokine and Chemokine Expression

A primary and well-documented outcome of NF-κB activation is the rapid transcription of genes encoding pro-inflammatory cytokines and chemokines. These molecules are essential for orchestrating the inflammatory response, recruiting immune cells to sites of injury or infection. nih.gov The NF-κB pathway is considered a master switch for inflammation. researchgate.net

Activation of NF-κB directly induces the expression of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govecrjournal.com It also drives the transcription of various chemokines, which are critical for cell migration. These include Interleukin-8 (IL-8), a potent chemoattractant for neutrophils, and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govecrjournal.com This response creates a positive feedback loop, as many of these induced cytokines, like TNF-α and IL-1, can themselves activate NF-κB, thereby amplifying and sustaining the inflammatory cascade. nih.gov

Table 1: NF-κB Target Genes - Pro-inflammatory Cytokines & Chemokines

| Gene Symbol | Protein Name | Function |

|---|---|---|

| TNF | Tumor Necrosis Factor-alpha | Pro-inflammatory cytokine, induces apoptosis |

| IL1B | Interleukin-1 beta | Pro-inflammatory cytokine, mediates inflammation |

| IL6 | Interleukin-6 | Pro-inflammatory cytokine, immune response |

| CXCL8 (IL8) | Interleukin-8 | Chemokine, attracts neutrophils |

| CCL2 (MCP-1) | Monocyte Chemoattractant Protein-1 | Chemokine, recruits monocytes, memory T cells |

| CCL5 (RANTES) | RANTES | Chemokine, recruits T cells, eosinophils, basophils |

Impact on Cell Adhesion Molecule Transcription

For immune cells to reach inflamed tissues, they must adhere to and pass through the endothelial lining of blood vessels. NF-κB activation in endothelial cells is crucial for this process, as it directly upregulates the transcription of various cell adhesion molecules (CAMs). nih.gov

Key target genes in this category include E-selectin, Vascular Cell Adhesion Molecule-1 (VCAM-1), and Intercellular Adhesion Molecule-1 (ICAM-1). researchgate.netecrjournal.comnih.gov The expression of these molecules on the endothelial surface facilitates the capture, rolling, and firm adhesion of circulating leukocytes, which is a prerequisite for their transmigration into the tissue. nih.gov For example, studies have shown that IL-1 can induce the expression of VCAM-1 and ICAM-1 on glial cells in an NF-κB-dependent manner. nih.gov

Table 2: NF-κB Target Genes - Cell Adhesion Molecules

| Gene Symbol | Protein Name | Function |

|---|---|---|

| SELE | E-selectin | Mediates leukocyte rolling on endothelium |

| VCAM1 | Vascular Cell Adhesion Molecule-1 | Mediates adhesion of lymphocytes, monocytes |

| ICAM1 | Intercellular Adhesion Molecule-1 | Mediates leukocyte adhesion and transmigration |

| CD44 | CD44 antigen | Cell-cell and cell-matrix interactions |

Modulation of Genes Involved in Cell Survival and Anti-Apoptosis

NF-κB plays a pivotal role in protecting cells from apoptosis (programmed cell death). This function is critical in both normal physiological processes and in pathological conditions like cancer, where it contributes to therapeutic resistance. nih.govplos.org NF-κB activation leads to the transcription of a suite of anti-apoptotic genes that interfere with the cell death machinery at various levels.

Prominent anti-apoptotic target genes include members of the Inhibitor of Apoptosis Protein (IAP) family, such as cIAP1, cIAP2 (BIRC3), and X-linked inhibitor of apoptosis protein (XIAP). researchgate.net It also induces the expression of Bcl-2 family members like Bcl-xL and A1/Bfl-1, which function to prevent the release of cytochrome c from mitochondria, a key step in the intrinsic apoptotic pathway. researchgate.netfrontiersin.org Furthermore, NF-κB regulates genes like TRAF1 and TRAF2, which are involved in signaling from death receptors and can abrogate the activity of caspase enzymes. wikipedia.org

Table 3: NF-κB Target Genes - Cell Survival & Anti-Apoptosis

| Gene Symbol | Protein Name | Function |

|---|---|---|

| BCL2L1 (Bcl-xL) | Bcl-2-like protein 1 | Inhibits apoptosis |

| BCL2A1 (Bfl-1) | Bcl-2-related protein A1 | Inhibits apoptosis |

| BIRC3 (cIAP2) | Baculoviral IAP repeat-containing protein 3 | Inhibits caspase activity |

| XIAP | X-linked inhibitor of apoptosis protein | Inhibits caspase activity |

| CFLAR (c-FLIP) | CASP8 and FADD-like apoptosis regulator | Inhibits caspase-8 activation |

| TRAF1 | TNF receptor-associated factor 1 | Adapter protein in TNF signaling, anti-apoptotic |

Regulation of Genes Associated with Cell Proliferation and Cell Cycle Progression

The link between NF-κB and cell proliferation is complex and highly context-dependent. elifesciences.org NF-κB can promote cell cycle progression by upregulating key regulatory genes. One of the most significant targets is Cyclin D1 (CCND1), a protein essential for the G1 to S phase transition of the cell cycle. researchgate.net By inducing Cyclin D1, NF-κB activation can drive cellular proliferation.

However, the outcome also depends on interactions with other cellular pathways. For instance, there is a demonstrated physical and functional interaction between NF-κB and the E2F family of transcription factors, which are critical regulators of the cell cycle. elifesciences.org Depending on the cell cycle phase in which NF-κB is activated, it can either delay the cell cycle or have minimal impact. elifesciences.org This highlights a sophisticated interplay where the cellular response to an NF-κB-activating signal is modulated by the cell's proliferative state.

Table 4: NF-κB Target Genes - Cell Proliferation & Cycle Progression

| Gene Symbol | Protein Name | Function |

|---|---|---|

| CCND1 | Cyclin D1 | Regulates G1/S phase transition |

| MYC | c-Myc | Transcription factor, promotes proliferation |

Influence on Gene Expression of Components within the NF-κB Signaling Pathway (e.g., IκBα)

The NF-κB signaling pathway is subject to tight negative feedback regulation to ensure a transient response and prevent uncontrolled inflammation. A key mechanism in this process is the NF-κB-dependent transcription of its own inhibitors.

The most prominent example is the inhibitor of κB alpha (IκBα), encoded by the NFKBIA gene. wikipedia.org When NF-κB translocates to the nucleus, one of the first genes it activates is IκBα. wikipedia.orgnih.gov The newly synthesized IκBα protein then enters the nucleus, binds to NF-κB, and exports it back to the cytoplasm, thereby terminating the signal. wikipedia.org This creates an oscillatory pattern of NF-κB activity. Other inhibitory components, such as IκBε and the p100 precursor protein (NFKB2), are also transcriptional targets, contributing to a robust and multi-layered feedback control system. nih.govnih.gov

Cross-Talk and Cooperative Transcriptional Regulation with Other Factors (e.g., AP-1, HIF-1α, STAT3)

The transcriptional output of NF-κB activation is not determined in isolation but is finely tuned through extensive cross-talk with other major signaling pathways and transcription factors. This integration allows cells to mount a coordinated response to complex environmental cues.

Activator protein-1 (AP-1): NF-κB and AP-1 are often activated by the same stimuli and cooperate to regulate the expression of many genes, including those for cytokines like IL-8 and growth factors like VEGF. nih.gov This cooperation can occur through the binding of both factors to composite sites on gene promoters or through one factor regulating the expression or activity of the other. nih.govpnas.org For example, NF-κB has been shown to regulate the expression of c-fos, a key component of the AP-1 complex, through an intermediary factor, Elk-1. nih.gov

Hypoxia-Inducible Factor-1α (HIF-1α): There is a significant bidirectional relationship between the NF-κB and HIF-1 pathways, which are the master regulators of inflammation and the response to low oxygen (hypoxia), respectively. NF-κB can directly bind to the promoter of the HIF-1α gene, inducing its transcription even under normal oxygen conditions. portlandpress.comnih.gov This links inflammatory stimuli directly to hypoxic responses like angiogenesis. Conversely, HIF-1α can modulate NF-κB activity, sometimes restricting its transcriptional output in a negative feedback loop. nih.govmdpi.com

Signal Transducer and Activator of Transcription 3 (STAT3): NF-κB and STAT3 are key regulators of tumorigenesis and inflammation, and their pathways are intricately linked. nih.govnih.gov A common form of cross-talk involves NF-κB inducing the expression of cytokines like IL-6, which then act in an autocrine or paracrine manner to activate STAT3. wikipathways.orgaacrjournals.org These two factors can also cooperate at the promoter level to drive the expression of genes involved in cell proliferation and survival. nih.govnih.gov

Pre Clinical Biological Implications of Nf κb Activation by Chemical Compounds

Role in Immune Response Augmentation in Pre-clinical Models

The activation of NF-κB is a cornerstone of the immune system, orchestrating the expression of a vast array of genes critical for both innate and adaptive immunity. Pre-clinical studies have demonstrated that targeted activation of NF-κB can significantly enhance immune responses, a finding with considerable implications for vaccine development and immunotherapy.

In pre-clinical models, the use of a constitutively active form of IκB kinase β (IKKβ), a key upstream activator of the canonical NF-κB pathway, has been shown to bolster vaccine-induced immunity. usf.edu Administration of an adenoviral vector expressing active IKKβ (AdIKK) in an in vivo model led to a rapid and sustained inflammatory response characterized by the production of NF-κB-driven cytokines. usf.edu This heightened inflammation resulted in increased cellularity of draining lymph nodes, accelerating the kinetics of both antibody and T-cell responses. usf.edu These findings underscore the potential of NF-κB activators to serve as potent adjuvants, enhancing the speed and magnitude of the adaptive immune response to vaccination. usf.edu

Furthermore, NF-κB activation within the tumor microenvironment can remodel the immune landscape to favor anti-tumor immunity. In pre-clinical cancer models, inducing NF-κB expression in tumor cells that were made immunogenic led to tumor rejection or suppressed growth. usf.edu This anti-tumor effect was mediated by the increased recruitment of CD8+ T cells, driven by NF-κB-dependent expression of chemokines such as CCL2 and CCL5. usf.edu These results highlight a beneficial role for NF-κB activation in promoting immune surveillance against tumors.

Conversely, the immune response to viral vectors used in gene therapy, such as adeno-associated virus (AAV), is also heavily influenced by NF-κB. In vivo studies have shown that hepatic gene transfer using AAV vectors activates the canonical NF-κB pathway, leading to the expression of pro-inflammatory cytokines and chemokines. nih.govcscr.res.in This response is likely due to the sensing of viral particles by antigen-presenting cells. nih.gov Interestingly, the alternative NF-κB pathway is also activated at later time points and appears to influence transgene expression. nih.govcscr.res.in

| Pre-clinical Model | Method of NF-κB Activation | Key Findings | Reference |

|---|---|---|---|

| In vivo mouse model | Adenoviral vector expressing constitutively active IKKβ (AdIKK) | Enhanced kinetics of antibody and T-cell responses to vaccination. | usf.edu |

| Metastatic tumor model | Induced NF-κB expression in immunogenic tumor cells | Promoted tumor rejection and growth suppression via increased CD8+ T cell recruitment (mediated by CCL2 and CCL5). | usf.edu |

| Hepatic gene transfer mouse model | Adeno-associated virus (AAV) vectors | Activated canonical and alternative NF-κB pathways, leading to pro-inflammatory cytokine and chemokine expression. | nih.govcscr.res.in |

Contributions to Inflammatory Processes in Pre-clinical Disease Models

While essential for a normal immune response, dysregulated NF-κB activation is a major driver of chronic inflammatory diseases. Pre-clinical models of various inflammatory conditions have consistently demonstrated a pivotal role for NF-κB in the initiation and propagation of inflammation.

In animal models of inflammatory arthritis, increased NF-κB activation in the synovial tissue is a key pathogenic event. This activation often precedes the clinical onset of joint inflammation and intensifies as the disease progresses. The selective intra-articular transfer of a gene encoding a functional IKK-β in normal rats is sufficient to induce synovial inflammation and arthritis-like symptoms. Conversely, inhibiting NF-κB activation in these models has been shown to ameliorate the disease.

Pre-clinical models of inflammatory bowel disease, such as colitis induced in mice, also exhibit heightened NF-κB activation in the colonic epithelium. This activation is associated with increased production of pro-inflammatory cytokines. Similarly, in experimental glomerulonephritis in rats, NF-κB activation drives the production of inflammatory mediators in the glomeruli, leading to kidney damage.

The development of pancreatitis is also closely linked to NF-κB activation. In animal models, inflammatory mediators released from injured acinar cells trigger NF-κB activation, which in turn orchestrates an inflammatory cascade within the pancreas. nih.gov Persistent NF-κB activation is a hallmark of chronic pancreatitis and is thought to create a pro-inflammatory microenvironment that can contribute to the development of pancreatic cancer. nih.gov

Influence on Cell Fate Decisions (e.g., Survival, Apoptosis, Differentiation) in Pre-clinical Contexts

The activation of NF-κB can have profound and often opposing effects on cell fate, promoting either survival or apoptosis depending on the cellular context, the nature of the stimulus, and the specific NF-κB subunits involved.

In many cell types, NF-κB activation is a potent pro-survival signal. For instance, the expression of the Wnt-1 oncogene in PC12 cells leads to increased cell survival in the absence of serum, an effect mediated by the activation of NF-κB. nih.gov This anti-apoptotic function of Wnt-1-induced NF-κB activation was confirmed by the fact that inhibitors of NF-κB reversed this survival advantage. nih.gov Similarly, activity-dependent neurotrophic factor (ADNF), a protein that promotes neuronal survival, exerts its protective effects through the activation of NF-κB. nih.gov A nine-amino acid peptide derived from ADNF (ADNF9) was shown to protect cultured embryonic rat hippocampal neurons from apoptosis induced by oxidative stress and trophic factor withdrawal in an NF-κB-dependent manner. nih.gov

Conversely, NF-κB activation can also promote apoptosis. In a rodent model of stroke (focal cerebral ischemia), NF-κB was activated in neurons within the ischemic hemisphere. nih.gov Genetic knockout of the p50 subunit of NF-κB in mice resulted in significantly reduced ischemic brain damage, indicating a cell death-promoting role for NF-κB in this context. nih.gov

The role of NF-κB in cell differentiation is also complex. For example, in the context of breast cancer, the progression from a hormone-dependent to a more aggressive, hormone-independent phenotype is often accompanied by the constitutive activation of NF-κB. nih.gov This suggests that NF-κB may drive differentiation towards a more malignant state.

| Pre-clinical Model | NF-κB Activator/Context | Effect on Cell Fate | Reference |

|---|---|---|---|

| PC12 cells | Wnt-1 oncogene expression | Increased cell survival (anti-apoptotic). | nih.gov |

| Cultured embryonic rat hippocampal neurons | Activity-dependent neurotrophic factor peptide-9 (ADNF9) | Increased neuronal survival (anti-apoptotic) against oxidative stress and trophic factor withdrawal. | nih.gov |

| Rodent model of focal cerebral ischemia | Ischemic conditions | Promoted neuronal cell death (pro-apoptotic). | nih.gov |

| Rat mammary carcinoma cell line | Progression to estrogen receptor-negative phenotype | Associated with differentiation to a more malignant phenotype. | nih.gov |

Effects on Angiogenesis and Vascular Processes in Pre-clinical Studies

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and disease. Pre-clinical studies have revealed a dual and context-dependent role for NF-κB in regulating angiogenesis.

In some pre-clinical models, NF-κB activation promotes angiogenesis. For instance, in a renal ischemia/reperfusion model, LPS-induced NF-κB activation in endothelial cells was shown to regulate the expression of hypoxia-inducible factor-2α (HIF-2α) and increase the production of nitric oxide (NO), thereby improving renal microvascular perfusion. cambridge.org In the tumor microenvironment, NF-κB can induce the expression of pro-angiogenic factors. cambridge.org

Conversely, a growing body of evidence from pre-clinical studies suggests that NF-κB activation can also inhibit angiogenesis. nih.gov In remodeling endothelium, natural angiogenic inhibitors have been found to enhance NF-κB DNA binding, which is critical for their anti-angiogenic effects. nih.gov Blocking the NF-κB pathway in these models abolishes the anti-angiogenic events both in vitro and in vivo. nih.gov This anti-angiogenic effect of NF-κB is mediated, in part, by its ability to act as a transcriptional repressor of pro-survival genes like cFLIP and an activator of pro-apoptotic genes such as FasL in endothelial cells. nih.gov Furthermore, NF-κB can induce the expression of anti-angiogenic factors like thrombospondin-1 (TSP-1) and tissue inhibitors of metalloproteinases (TIMPs), which decrease the degradation of the extracellular matrix, a necessary step for new vessel formation. cambridge.org

Involvement in Cancer Progression Mechanisms in Pre-clinical Models (e.g., Glioblastoma, Breast Cancer, Pancreatic Cancer)

Constitutive activation of NF-κB is a frequent observation in a wide range of human cancers and has been extensively studied in pre-clinical models of glioblastoma, breast cancer, and pancreatic cancer, where it has been shown to be a key driver of tumor progression.

Glioblastoma: In pre-clinical models of glioblastoma (GBM), the most aggressive primary brain tumor, high NF-κB activity is a common feature. nih.govnih.gov While a direct causal role for NF-κB in the initiation of glioma has not been definitively established, its signaling modulates many of the hallmarks of cancer, including proliferation, angiogenesis, invasion, and resistance to apoptosis. nih.gov NF-κB promotes the survival of glioblastoma cells by inducing the expression of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and survivin. nih.gov Furthermore, aberrant signaling through pathways commonly mutated in GBM, such as the epidermal growth factor receptor (EGFR) pathway, is a major driver of NF-κB activation. nih.gov

Breast Cancer: Pre-clinical studies have demonstrated a strong association between NF-κB activation and the progression of breast cancer, particularly the transition to a more aggressive, hormone-independent phenotype. nih.gov Estrogen receptor (ER)-negative breast cancer cell lines and primary tumors exhibit constitutive NF-κB activity. nih.gov The progression of a rat mammary carcinoma cell line from an ER-positive, non-malignant state to an ER-negative, malignant state was also marked by the constitutive activation of NF-κB. nih.gov This aberrant NF-κB activity is thought to contribute to the chemotherapy resistance often seen in ER-negative breast cancers, as NF-κB can protect cells from apoptosis induced by chemotherapeutic agents. nih.govhormonebalance.org In breast cancer, the receptor activator of NF-κB ligand (RANKL) can activate NF-κB, leading to cellular proliferation by targeting the cyclin D1 gene. nih.gov

Pancreatic Cancer: Pancreatic ductal adenocarcinoma (PDAC) is characterized by a dense stromal microenvironment and profound inflammation, both of which are heavily influenced by NF-κB. Pre-clinical models have established that both the canonical and non-canonical NF-κB pathways are critical drivers of pancreatic cancer development and progression. nih.govnih.gov Inflammatory mediators released by dying acinar cells in the pancreas can induce NF-κB activation, creating a microenvironment that is conducive to tumorigenesis. nih.gov In established pancreatic tumors, NF-κB is not only active in the cancer cells themselves but also in the various cell types that constitute the tumor stroma, including immune cells and cancer-associated fibroblasts. nih.gov This widespread NF-κB activity contributes to the aggressive nature of pancreatic cancer by promoting inflammation, cell survival, and metastasis. In murine models, oncogenic Kras, a key driver of PDAC, induces NF-κB activation, which in turn supports the de-differentiation of acinar cells, an early event in pancreatic carcinogenesis. nih.gov

| Cancer Type | Pre-clinical Model Findings | Key Mechanisms | Reference |

|---|---|---|---|

| Glioblastoma | High constitutive NF-κB activity promotes tumor pathobiology. | Induction of pro-survival genes (Bcl-2, Bcl-xL, survivin), promotion of proliferation, angiogenesis, and invasion. | nih.govnih.gov |

| Breast Cancer | Constitutive NF-κB activation is associated with progression to hormone-independent, chemoresistant phenotype. | Inhibition of apoptosis, induction of proliferation (via cyclin D1). | nih.govhormonebalance.orgnih.gov |

| Pancreatic Cancer | Both canonical and non-canonical NF-κB pathways are crucial for development and progression. | Promotion of inflammation, cell survival, metastasis, and acinar cell de-differentiation. | nih.govnih.gov |

Modulation of Neurological Processes and Neuroinflammation in Pre-clinical Models (e.g., Parkinson's Disease, Alzheimer's Disease, Ischemic Brain Damage)

The activation of NF-κB in the central nervous system (CNS) has a complex and often contradictory role, contributing to both neuroprotection and neurodegeneration in various neurological disorders.

Parkinson's Disease (PD): In pre-clinical models of Parkinson's disease, such as those induced by the neurotoxin MPTP, NF-κB activation is observed in the substantia nigra, the brain region most affected in PD. michaeljfox.orgnih.gov This activation is associated with microglial activation and the loss of dopaminergic neurons. nih.gov Selective inhibition of NF-κB activation in these models has been shown to be neuroprotective, reducing microglial activation, protecting the nigrostriatal pathway, and improving motor function. michaeljfox.orgnih.gov These findings suggest that NF-κB-mediated neuroinflammation is a key contributor to the pathogenesis of PD.

Alzheimer's Disease (AD): In the context of Alzheimer's disease, NF-κB is implicated in the inflammatory processes that are a hallmark of the disease. In pre-clinical models, NF-κB is activated by amyloid-beta (Aβ) plaques and is involved in the production of pro-inflammatory cytokines by microglia and astrocytes. iu.eduencyclopedia.pub This chronic neuroinflammation is thought to exacerbate neuronal damage and contribute to cognitive decline. researchgate.net However, NF-κB also has neuroprotective roles, and loss-of-function mutations in genes that activate NF-κB have been linked to an increased risk of developing AD, suggesting that a certain level of NF-κB activity is necessary for neuronal health. frontiersin.org

Ischemic Brain Damage: In pre-clinical models of stroke, such as focal cerebral ischemia, NF-κB is activated in neurons in the affected brain region. nih.gov Studies using knockout mice have shown that the p50 subunit of NF-κB plays a role in promoting cell death following ischemia, as its absence leads to reduced brain damage. nih.gov In models of traumatic brain injury (TBI), NF-κB activation in astrocytes has been shown to mediate astrocyte swelling and brain edema. nih.gov Inhibition of NF-κB in these models reduces these detrimental effects. nih.gov

Impact on Metabolic Disorders and Associated Complications in Pre-clinical Models (e.g., Diabetic Vascular Complications, Steatohepatitis)

Chronic low-grade inflammation is now recognized as a key player in the development and progression of metabolic disorders. Pre-clinical models have established NF-κB as a central mediator of this inflammation.

Diabetic Vascular Complications: In pre-clinical models of diabetes, persistent hyperglycemia leads to enhanced NF-κB activity. nih.govnih.gov This activation triggers the expression of a host of pro-inflammatory cytokines, chemokines, and adhesion molecules in vascular endothelial cells, contributing to endothelial dysfunction, a key event in the development of diabetic vascular complications such as nephropathy, retinopathy, and neuropathy. nih.govnih.govnih.gov Overexpression of NF-κB in this context can also lead to endothelial cell apoptosis and calcification of blood vessels. nih.govnih.gov Inhibition of NF-κB in diabetic animal models has been shown to ameliorate these vascular complications. nih.gov

Steatohepatitis: In a murine dietary model of steatohepatitis (non-alcoholic fatty liver disease), NF-κB is activated early in the disease process and is a critical pro-inflammatory mediator of liver injury. michaeljfox.org Mice fed a methionine- and choline-deficient diet, which induces steatohepatitis, show enhanced NF-κB activation in the liver, leading to increased expression of inflammatory molecules like intercellular adhesion molecule-1 (ICAM-1). michaeljfox.org Blocking NF-κB activation in this model significantly protects against the development of steatohepatitis, resulting in reduced liver injury and inflammation. michaeljfox.org

| Metabolic Disorder | Pre-clinical Model | Key Findings on NF-κB Activation | Reference |

|---|---|---|---|

| Diabetic Vascular Complications | Diabetic rat and mouse models | Hyperglycemia enhances NF-κB activity, leading to endothelial dysfunction, inflammation, and apoptosis. | nih.govnih.govnih.govnih.gov |

| Steatohepatitis | Murine dietary model (methionine- and choline-deficient diet) | Early and critical pro-inflammatory mediator of liver injury and inflammation. | michaeljfox.org |

Effects on Muscle Wasting and Regeneration in Pre-clinical Models (e.g., Duchenne Muscular Dystrophy)

The activation of the nuclear factor-kappa Beta (NF-κB) signaling pathway is a significant factor in the pathology of muscle wasting and impaired regeneration, particularly in chronic inflammatory conditions like Duchenne Muscular Dystrophy (DMD). Pre-clinical research using various animal models has demonstrated that aberrant NF-κB activation is not merely a consequence of muscle damage but an active contributor to the disease's progression. neurologylive.comnih.gov

In the mdx mouse, a widely used animal model for DMD, NF-κB is found to be highly activated in dystrophic muscle. oup.com This activation often precedes the visible onset of dystrophic damage, suggesting it is an early event in the pathology. neurologylive.com Studies involving transgenic mouse models have provided direct evidence of NF-κB's role. For instance, muscle-specific transgenic expression of an activated form of IκB kinase beta (IKKβ), a key kinase that activates the canonical NF-κB pathway, results in profound muscle wasting that mirrors clinical cachexia. nih.govnih.gov This muscle loss is attributed to an increase in protein breakdown through the ubiquitin-proteasome system, with a notable upregulation of the E3 ligase MuRF1, a critical mediator of muscle atrophy. nih.gov

Conversely, the inhibition of NF-κB has shown therapeutic potential in pre-clinical settings. Genetic or pharmacological suppression of the NF-κB pathway in mdx mice has been shown to improve muscle histology, enhance function, and promote regeneration. neurologylive.com For example, the use of an 11-amino acid peptide inhibitor known as the NEMO binding domain (NBD) peptide, which blocks the assembly of the IKK complex, was effective in reducing inflammation and stimulating the formation of new muscle fibers in mdx mice, even when administered after the onset of necrosis. oup.com Similarly, genetic deletion of IKKβ specifically in muscle fibers has been found to lessen denervation-induced atrophy and improve the contribution of myoblasts to muscle repair following injury. nih.gov

The role of NF-κB extends to the regulation of muscle stem cells, also known as satellite cells. While physiological levels of NF-κB signaling are necessary for the normal function and maintenance of satellite cells, persistent, supra-physiological activation, as seen in chronic injury models, is detrimental. oup.comnih.gov Prolonged NF-κB activation in muscle stem cells leads to the shortening of telomeres, an indicator of cellular aging and exhaustion, thereby impairing the regenerative capacity of the muscle. nih.gov This process contributes to the progressive loss of muscle tissue and its replacement with fibrotic tissue, a hallmark of DMD. neurologylive.comnih.gov

Interactive Data Table: Effects of NF-κB Modulation in Pre-clinical Muscle Wasting Models

| Model | Modulation of NF-κB Pathway | Key Findings | Reference |

| mdx Mouse (DMD model) | Pharmacological inhibition with NEMO binding domain peptide | Reduced macrophage infiltration, prevented myofiber lysis, and stimulated new fiber formation. | oup.com |

| mdx Mouse (DMD model) | Genetic ablation of IKKβ in myofibers | Improved the overall myopathy observed in the mice. | oup.com |

| MIKK Mouse | Muscle-specific transgenic expression of activated IKKβ | Caused severe muscle wasting, increased protein breakdown via the ubiquitin-proteasome pathway, and increased expression of the E3 ligase MuRF1. | nih.govnih.gov |

| IKK2mko Mouse | Muscle-specific knockout of the IKK2 (IKKβ) subunit | Reduced denervation-induced atrophy, improved muscle strength, and enhanced myoblast contribution after injury. | nih.gov |

| MuSC-specific IKKβ KO Mouse | Inducible satellite cell-specific IKKβ knockout | Delayed skeletal muscle regeneration after injury, suggesting a necessary role for canonical NF-κB signaling in satellite cell function for proper regeneration. | oup.com |

| MISR Mouse | Muscle-specific inhibition of NF-κB (expression of IκBα superrepressor) | Substantially reduced denervation- and tumor-induced muscle loss and improved survival rates. | nih.gov |

Role in Response to Viral Infections in Pre-clinical Models

The activation of the NF-κB pathway is a central event in the cellular response to viral infections. embopress.orgnih.gov This transcription factor acts as a critical regulator of the immediate early pathogen response, orchestrating the expression of a vast array of genes involved in inflammation and immunity. embopress.org However, the relationship between NF-κB and viruses is complex; activation can be a double-edged sword, either benefiting the host's antiviral defense or being exploited by the virus to facilitate its own replication and survival. embopress.orgqiagen.com

From the host's perspective, NF-κB activation is a fundamental protective mechanism. Upon detection of viral components by cellular sensors, such as Toll-like receptors (TLRs), signaling cascades are initiated that converge on the IKK complex. embopress.orgnih.gov This leads to the release of NF-κB dimers, which move to the nucleus and turn on the transcription of genes for proinflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and other molecules essential for recruiting and activating immune cells to fight the infection. oup.comembopress.org

Conversely, many viruses have evolved sophisticated strategies to manipulate the host's NF-κB signaling pathway for their own benefit. nih.govqiagen.com Some viruses can induce NF-κB activation to promote their own replication. This is particularly true for viruses that have NF-κB binding sites within their own promoters or enhancers, such as Human Immunodeficiency Virus-1 (HIV-1). embopress.org In such cases, activation of the host's NF-κB directly enhances viral gene transcription and replication. embopress.org

Furthermore, viruses may activate NF-κB to prevent the infected cell from undergoing apoptosis (programmed cell death), thereby ensuring the cell remains a viable factory for producing new virus particles. qiagen.com Viral proteins are often the agents of this manipulation. For example, the Latent Membrane Protein 1 (LMP1) of the Epstein-Barr virus (EBV) can activate NF-κB by interacting with components of the host's TNF receptor signaling pathway. embopress.orgnih.gov Similarly, the Tat protein of HIV-1 is known to activate NF-κB. qiagen.com Studies with SARS-CoV have shown that its nucleocapsid protein can trigger NF-κB activation. nih.gov

Pre-clinical models have been instrumental in dissecting these interactions. For instance, in mice infected with a SARS-associated coronavirus, the absence of the key signaling adapter protein MyD88, which is involved in TLR-mediated NF-κB activation, led to a reduction in infiltrating immune cells and a lack of cytokine production in the early stages of the disease. nih.gov This highlights the central role of this pathway in initiating the inflammatory response to the virus.

Interactive Data Table: Viral Manipulation of the NF-κB Pathway in Pre-clinical Research

| Virus | Viral Protein/Component Involved | Effect on NF-κB Pathway | Consequence for Virus/Host | Reference |

| Human Immunodeficiency Virus-1 (HIV-1) | Tat protein, gp120 binding to CD4 | Activates NF-κB | Enhances viral transcription; prevents apoptosis of the infected cell. | embopress.orgqiagen.com |

| Epstein-Barr Virus (EBV) | Glycoprotein gp350, Latent Membrane Protein 1 (LMP1) | Activates NF-κB | Promotes B-lymphocyte proliferation and survival; enhances viral persistence. | embopress.orgnih.govqiagen.com |

| Influenza Virus | Viral dsRNA | Activates NF-κB | Induces host inflammatory and immune responses. | qiagen.com |

| SARS-CoV | Nucleocapsid protein, Spike protein | Activates NF-κB | Induces transcription of proinflammatory mediators. | nih.gov |

| Human T-cell Leukemia Virus (HTLV) | Tax protein | Activates NF-κB | Promotes viral infection and cell proliferation. | nih.gov |

| Human Cytomegalovirus (CMV) | Glycoprotein B (gB) | Activates NF-κB | Stimulates proinflammatory signaling events. | qiagen.com |

Research Methodologies for Investigating Nf κb Activating Compounds

In Vitro Experimental Models for Studying NF-κB Activation

In vitro models are fundamental for the initial screening and detailed mechanistic analysis of NF-κB activating compounds. These systems offer a controlled environment to dissect the molecular events involved in NF-κB signaling.

Cell Line Selection and Culture Conditions

The choice of cell line is a critical first step in designing experiments to study NF-κB activation. A wide range of human and murine cell lines are utilized, each with specific characteristics that make them suitable for different research questions. For instance, HEK293 (human embryonic kidney) cells are commonly used due to their high transfection efficiency, making them ideal for reporter gene assays. nih.gov Immune cell lines such as Jurkat (T lymphocytes), RAW264.7 (macrophages), and various B-cell lymphoma lines are frequently employed to study the role of NF-κB in immune responses. nih.govnih.gov Glioblastoma cell lines like U87MG and U251MG are used to investigate NF-κB's role in neuroinflammation and cancer. mdpi.com

The selection of a cell line is often guided by the specific NF-κB pathway of interest (canonical vs. non-canonical) and the research context, such as inflammation, immunity, or cancer. researchgate.netnih.gov Culture conditions are meticulously controlled to ensure reproducibility. This includes maintaining the cells in appropriate media, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with fetal bovine serum (FBS), and antibiotics like penicillin and streptomycin, at 37°C in a humidified incubator with 5% CO2. frontiersin.org

Table 1: Commonly Used Cell Lines in NF-κB Activation Studies

| Cell Line | Origin | Key Characteristics & Applications |

| HEK293 | Human Embryonic Kidney | High transfection efficiency, widely used for luciferase reporter assays. nih.gov |

| HeLa | Human Cervical Cancer | Robust and widely used for studying various cellular processes, including NF-κB signaling. researchgate.net |

| Jurkat | Human T Lymphocyte | Model for T-cell activation and NF-κB signaling in the immune system. nih.gov |

| RAW264.7 | Mouse Macrophage | Used to study inflammatory responses and innate immunity involving NF-κB. nih.gov |

| U251-MG | Human Glioblastoma | A valuable tool for investigating neuroinflammation and the role of NF-κB in brain tumors. nih.gov |

| BHK-21 | Baby Hamster Kidney | Suitable for various virological and transfection studies. frontiersin.org |

Luciferase Reporter Assays for NF-κB Promoter Activity

Luciferase reporter assays are a cornerstone for quantifying NF-κB transcriptional activity. nih.gov This technique involves transfecting cells with a plasmid vector containing the firefly luciferase gene under the control of a promoter with multiple copies of the NF-κB response element. bpsbioscience.com When NF-κB is activated by a compound, it binds to these response elements and drives the expression of luciferase. The amount of light produced upon addition of the substrate, luciferin, is proportional to the amount of luciferase enzyme, thus providing a quantitative measure of NF-κB activation. nih.gov

To normalize for variations in transfection efficiency and cell number, a second reporter, such as Renilla luciferase, is often co-transfected under the control of a constitutive promoter. moleculardevices.com The ratio of firefly to Renilla luciferase activity provides a more accurate and reproducible measurement of NF-κB-specific activation. moleculardevices.com This dual-luciferase system is a highly sensitive and high-throughput method for screening potential NF-κB activating or inhibiting compounds. nih.govmoleculardevices.com

Electrophoretic Mobility Shift Assays (EMSAs) for DNA Binding

The electrophoretic mobility shift assay (EMSA), also known as a gel shift assay, is a classic and powerful technique used to detect the DNA-binding activity of NF-κB. nih.govnih.gov This in vitro assay relies on the principle that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. springernature.comwikipedia.org

In a typical EMSA experiment, nuclear extracts containing activated NF-κB are incubated with a radiolabeled or fluorescently labeled DNA probe containing a consensus NF-κB binding site. nih.gov The resulting mixture is then separated by gel electrophoresis. The presence of a "shifted" band, which moves slower than the free probe, indicates the formation of an NF-κB-DNA complex. wikipedia.orgresearchgate.net Competition assays, where an excess of unlabeled "cold" probe is added, can be used to confirm the specificity of the binding. researchgate.net Supershift assays, which involve the addition of an antibody specific to an NF-κB subunit, can identify the specific members of the NF-κB family present in the complex. wikipedia.org

Immunofluorescence and Western Blotting for Protein Expression and Localization

Immunofluorescence microscopy and Western blotting are indispensable techniques for visualizing and quantifying changes in the expression and subcellular localization of NF-κB proteins.

Immunofluorescence allows for the direct visualization of NF-κB translocation from the cytoplasm to the nucleus, a key event in its activation. mdpi.comnih.gov Cells are treated with the compound of interest, fixed, and then permeabilized to allow antibodies to access intracellular proteins. fivephoton.com A primary antibody specific to an NF-κB subunit, typically p65 (RelA), is used to label the protein. researchgate.net A secondary antibody conjugated to a fluorescent dye then binds to the primary antibody, allowing for visualization under a fluorescence microscope. fivephoton.com An increase in the nuclear fluorescence signal of p65 indicates NF-κB activation. researchgate.netresearchgate.net

Western blotting is used to determine the total and post-translationally modified levels of NF-κB pathway proteins. nih.govmdpi.com Cellular proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. novusbio.com The membrane is incubated with primary antibodies specific for different NF-κB subunits (e.g., p65, p50) or their phosphorylated forms, which are indicative of activation. researchgate.netnih.gov The binding of a labeled secondary antibody allows for the detection and quantification of the protein of interest. researchgate.net This technique is crucial for analyzing the degradation of inhibitor of κB (IκB) proteins and the phosphorylation status of NF-κB subunits. frontiersin.org

Quantitative Real-Time PCR for Target Gene Expression

Quantitative real-time polymerase chain reaction (qRT-PCR) is a highly sensitive and specific method for measuring the expression levels of NF-κB target genes. mdpi.com Upon activation, NF-κB translocates to the nucleus and induces the transcription of a wide array of genes involved in inflammation, immunity, and cell survival. nih.gov

To perform qRT-PCR, total RNA is first extracted from cells treated with the NF-κB activating compound. This RNA is then reverse-transcribed into complementary DNA (cDNA). mdpi.com The cDNA is then used as a template for PCR amplification with primers specific to NF-κB target genes, such as IL-6, IL-8, TNF-α, and IκBα (a negative feedback regulator). researchgate.netresearchgate.net The amplification of the target genes is monitored in real-time using a fluorescent dye. mdpi.com By measuring the level of mRNA for these target genes, researchers can quantify the functional consequence of NF-κB activation. researchgate.net

In Vivo Pre-clinical Models for Evaluating NF-κB Activating Compounds

While in vitro studies provide valuable mechanistic insights, in vivo preclinical models are essential for evaluating the physiological and pathological effects of NF-κB activating compounds in a whole organism. youtube.com These models allow for the assessment of a compound's efficacy and its impact on complex biological processes.

A common in vivo approach involves the use of transgenic mice that carry a luciferase reporter gene driven by an NF-κB responsive element (NF-κB-RE-Luc). nih.gov This allows for the non-invasive, real-time imaging of NF-κB activation in live animals using bioluminescence imaging systems. nih.gov Administration of a potential NF-κB activating compound to these mice and subsequent imaging can reveal the tissues and organs where NF-κB is activated. nih.gov